molecular formula C21H18O3 B12863149 Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate

Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate

Cat. No.: B12863149
M. Wt: 318.4 g/mol
InChI Key: HUTOLISROBLOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate is a biphenyl derivative featuring a benzyloxy substituent at the 3'-position of one phenyl ring and a methyl ester group at the 2-position of the other. This compound is structurally characterized by its two aromatic rings connected by a single bond, with functional groups that enhance its utility in organic synthesis and pharmaceutical applications. The benzyloxy group serves as a protective moiety for hydroxyl groups, while the ester functionality allows for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions .

The compound has been synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by its structural analogs (e.g., Methyl 5-(benzylamino)-4′-(benzyloxy)-4-nitro-[1,1′-biphenyl]-2-carboxylate), which utilize boronic acid derivatives and palladium catalysts to assemble the biphenyl scaffold . Its applications span medicinal chemistry, particularly in the development of enzyme inhibitors and ligands for biological targets .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 2-(3-phenylmethoxyphenyl)benzoate

InChI

InChI=1S/C21H18O3/c1-23-21(22)20-13-6-5-12-19(20)17-10-7-11-18(14-17)24-15-16-8-3-2-4-9-16/h2-14H,15H2,1H3

InChI Key

HUTOLISROBLOPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The biphenyl skeleton is typically synthesized by Suzuki-Miyaura cross-coupling between an aryl boronic acid and an aryl halide. This palladium-catalyzed reaction is favored for its mild conditions and tolerance of various functional groups.

  • Typical Reaction Conditions:

    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
    • Base: K2CO3 or Na2CO3
    • Solvent: Toluene, dioxane, or a mixture with water
    • Temperature: 80–100 °C
    • Time: 6–24 hours
  • Example:
    Coupling of 3-benzyloxyphenylboronic acid with 2-bromobenzoic acid methyl ester or its derivatives to yield the biphenyl intermediate with the benzyloxy group at the 3' position and a carboxylate ester at the 2 position.

Introduction of the Benzyloxy Group

The benzyloxy substituent can be introduced by:

  • Nucleophilic substitution: Reaction of a phenolic hydroxyl group with benzyl bromide or benzyl chloride in the presence of a base such as K2CO3 or NaH in an aprotic solvent (e.g., DMF or acetone).
  • Protection/Deprotection: If the phenol is initially protected, benzylation can be performed followed by deprotection steps to reveal the benzyloxy group.

Esterification to Form the Methyl Ester

The carboxylic acid group is converted to the methyl ester by:

  • Fischer Esterification: Refluxing the acid with excess methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Alternative Methods: Use of coupling reagents like dicyclohexylcarbodiimide (DCC) with methanol or diazomethane methylation for milder conditions.

Purification

  • Column chromatography on silica gel is commonly employed to purify the final product.
  • Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) may be used to improve purity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, toluene/H2O, 90 °C, 12 h 70–85 High regioselectivity, mild conditions
Benzyloxy Group Introduction Benzyl bromide, K2CO3, DMF, RT to 60 °C 75–90 Efficient O-alkylation
Esterification (Fischer) MeOH, H2SO4, reflux, 4–6 h 80–95 Classic esterification method
Purification Silica gel chromatography Yields depend on purity requirements

Research Findings and Optimization

  • Catalyst Loading: Studies show that reducing palladium catalyst loading to 1–2 mol% maintains high coupling efficiency while reducing cost and metal contamination.
  • Base Selection: Potassium carbonate is preferred for its mildness and compatibility with sensitive functional groups.
  • Solvent Effects: Mixed aqueous-organic solvents improve solubility of reactants and facilitate reaction kinetics.
  • Temperature Control: Maintaining 80–100 °C optimizes reaction rate without decomposing sensitive groups.
  • Benzyloxy Introduction: Using benzyl bromide over benzyl chloride often results in higher yields due to better leaving group ability.
  • Esterification: Acid-catalyzed esterification is straightforward but requires removal of water to drive equilibrium; molecular sieves or Dean-Stark apparatus can be used.

Comparative Analysis with Related Compounds

Compound Key Functional Groups Preparation Highlights Yield Range (%)
Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate Benzyloxy, methyl ester Suzuki coupling + benzylation + esterification 70–90
Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate Hydroxymethyl, methyl ester Similar coupling + oxidation/reduction steps 65–85
2-Methyl-3-biphenylmethanol Methyl, hydroxyl Suzuki coupling + reduction 75–95

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate and analogous biphenyl esters.

Table 1: Comparative Analysis of Biphenyl Carboxylate Derivatives

Compound Name Substituents (Positions) Synthesis Yield Key Properties/Applications References
This compound 3'-Benzyloxy, 2-COOCH₃ 90% (analog) Intermediate for enzyme inhibitors
Methyl 4'-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylate 4'-Methoxy, 4-Methyl, 2-COOCH₃ 82% Ruthenium-catalyzed C–H arylation product
Methyl 4'-fluoro-4,5-dimethoxy-[1,1'-biphenyl]-2-carboxylate 4'-Fluoro, 4,5-Dimethoxy, 2-COOCH₃ 48% (2 steps) Precursor to fluorinated bioactive agents
Methyl 3'-chloro-3-methoxy-[1,1'-biphenyl]-2-carboxylate 3'-Chloro, 3-Methoxy, 2-COOCH₃ Not reported NMR-confirmed structural analog
Methyl 3'-(sulfamoyloxy)-[1,1'-biphenyl]-2-carboxylate 3'-Sulfamoyloxy, 2-COOCH₃ Not reported Potential sulfonamide-based drug candidate
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid 3'-Benzyloxy, 2-Fluoro, 4-COOH Not reported Fluorinated analog with irritant properties

Key Observations:

Substituent Effects on Reactivity: The benzyloxy group in this compound enhances steric bulk compared to smaller substituents like methoxy or fluoro. This bulkiness may influence coupling reaction efficiencies, as seen in the lower yield (52%) of Methyl 2'-allyl-3'-ethyl-[1,1'-biphenyl]-2-carboxylate (analog with allyl/ethyl groups) . Electron-withdrawing groups (e.g., nitro in Methyl 5-(benzylamino)-4′-(benzyloxy)-4-nitro-[1,1′-biphenyl]-2-carboxylate) increase electrophilicity, facilitating nucleophilic substitutions or reductions .

Synthetic Methodologies :

  • Suzuki-Miyaura cross-coupling is a common strategy, as demonstrated for Methyl 4'-methoxy-4-methyl-[1,1'-biphenyl]-2-carboxylate (82% yield) using methylbenzoic acid and 4-iodoanisole .
  • Fluorosulfate intermediates (e.g., Methyl 3'-bromo-6-butyl-[1,1'-biphenyl]-2-carboxylate ) highlight alternative pathways for introducing halogens, though yields may be lower (9%) due to purification challenges .

Fluorinated analogs (e.g., 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid) exhibit enhanced metabolic stability and bioavailability, critical for drug design .

Physical Properties :

  • Methyl 3'-chloro-3-methoxy-[1,1'-biphenyl]-2-carboxylate displays distinct NMR signals (δ 7.50–7.24 ppm for aromatic protons), confirming regioselectivity in substitution patterns .
  • The methyl ester group in all compounds allows for facile characterization via mass spectrometry and IR spectroscopy.

Biological Activity

Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate is an organic compound notable for its biphenyl structure, which includes a benzyloxy group and a carboxylate functional group. This structural configuration suggests potential biological activity that can be explored in various contexts, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C20H20O3
  • Molecular Weight : Approximately 318.37 g/mol
  • Structural Features : The compound features a methyl ester at the carboxylic acid position, enhancing its solubility in organic solvents, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzyloxy group may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Anticancer Activity

Research indicates that compounds with similar biphenyl structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of biphenyl carboxylates can inhibit cell proliferation in cancer cell lines. The antiproliferative effects are often evaluated using assays like the sulforhodamine B (SRB) assay, which measures cell viability based on cellular protein content.

CompoundIC50 (µM)Target
This compoundTBDTBD
1,2-benzoxazole derivative26.70AKR1C3
Fluorinated triazole31.28AKR1C3

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, the aldo-keto reductase family (AKR) is a target for various therapeutic agents due to its role in steroid metabolism and cancer progression. Compounds similar to this compound have shown varying degrees of selectivity and potency against different AKR isoforms.

Case Studies

Case Study 1: Prostate Cancer Cell Lines

In a study assessing the effects of biphenyl derivatives on prostate cancer cell lines (22RV1), researchers found that certain derivatives significantly reduced prostate-specific antigen (PSA) levels and testosterone production, indicating potential therapeutic effects against castration-resistant prostate cancer (CRPC). The introduction of substituents on the biphenyl structure was shown to enhance selectivity for AKR1C3 over other isoforms.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications on the biphenyl scaffold could lead to improved biological activity. For instance, introducing electron-withdrawing groups at specific positions enhanced enzyme inhibition potency. This finding underscores the importance of structural modifications in developing more effective anticancer agents.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate, and how do reaction parameters influence outcomes?

  • Methodology : The compound is synthesized via cross-coupling reactions like Suzuki-Miyaura, using aryl boronic acids and palladium catalysts. For example, methyl 3'-chloro-5-nitro-[1,1'-biphenyl]-2-carboxylate was prepared via Suzuki coupling with 3-chlorophenylboronic acid, Pd catalysts (e.g., PdCl2(dppf)), and Na2CO3 in toluene/dioxane/ethanol at reflux, achieving 99% yield after purification . Alternative routes involve [3,3]-sigmatropic rearrangements using NaH in THF for deprotonation and benzylation . Key parameters include catalyst choice (e.g., PdCl2 vs. Pd(PPh3)4), solvent polarity, and temperature, which affect regioselectivity and yield.

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • Methodology : ¹H/¹³C NMR and HRMS are critical. NMR identifies substitution patterns (e.g., benzyloxy protons at δ 5.12 ppm as a singlet; biphenyl coupling constants J = 8.2 Hz). HRMS validates molecular weight (e.g., [M+Na]+ calculated for C21H18O3: 341.1154; observed 341.1152) . Purity is assessed via HPLC (C18 column, MeCN/H2O gradient) or TLC (hexanes/EtOAc 3:1), with impurities detected via 2D NMR or spiking experiments .

Q. What common impurities arise during synthesis, and how are they mitigated?

  • Methodology : Byproducts include unreacted boronic acids or dehalogenated intermediates. For example, methyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate (Entry 98 in ) may retain nitro groups if reduction is incomplete. Impurities are minimized using excess boronic acid (1.2 eq) and rigorous purification (flash chromatography, preparative TLC). LC-MS monitors reaction progress to terminate before side reactions dominate .

Advanced Research Questions

Q. How can competing pathways during benzyloxy installation be controlled to optimize yield?

  • Methodology : Competing O- vs. C-alkylation is mitigated using bulky bases (e.g., NaH in THF at 0°C) to favor phenolic OH deprotonation. Kinetic studies show BnBr/K2CO3 in DMF at 60°C achieves >90% selectivity for benzyloxy installation. In situ IR tracks intermediate formation to avoid over-alkylation .

Q. What computational tools predict regioselectivity in electrophilic aromatic substitution (EAS) on the biphenyl core?

  • Methodology : DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-rich sites. For this compound, the benzyloxy group’s para position shows higher electron density, directing EAS to the 4'-position. MD simulations reveal steric hindrance from the methyl ester disfavors ortho substitution .

Q. How do palladium catalysts impact Suzuki-Miyaura coupling efficiency for this compound?

  • Methodology : Pd(PPh3)4 in polar aprotic solvents (dioxane) enhances turnover but requires ligand excess. PdCl2(dppf) with bidentate ligands improves stability at reflux, increasing yields from 70% to 95% for electron-deficient substrates. Comparative studies show Pd(OAc)2/SPhos achieves 85% yield vs. 60% with PdCl2 under identical conditions .

Q. What strategies enable selective benzyloxy deprotection without ester cleavage?

  • Methodology : Hydrogenolysis (10% Pd/C, H2/EtOH, 1 atm) selectively removes benzyl groups in 2 hours. BCl3 in DCM at -78°C avoids ester saponification. TLC (hexanes/EtOAc 4:1) monitors deprotection completion .

Stability and Storage

Q. What storage conditions prevent degradation of this compound?

  • Methodology : Store at -20°C under inert gas (Ar/N2) in amber vials to inhibit photodegradation. Stability studies show <5% decomposition over 6 months with desiccants (silica gel) .

Data Contradictions and Optimization

Q. Why do reported yields vary (51–90%) for similar biphenyl esters, and how can they be optimized?

  • Methodology : Yield discrepancies stem from reaction scale and catalyst loading. For example, methyl 3'-nitro derivatives (Entry 98 ) yield 96.5% at 2 mmol scale but drop to 51% at 8 mmol due to inefficient mixing. Optimization involves increasing catalyst loading (5 mol% Pd) and using microwave-assisted heating for uniform scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.